2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features an indole core substituted with a bromine atom and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone typically involves the following steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Ethanone Derivative: The brominated indole is then reacted with an ethanone derivative under basic conditions to form the desired product.
Piperazine Substitution: The ethanone derivative is further reacted with 4-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Substituted with chlorine instead of bromine, potentially altering its chemical properties.
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Contains a fluorine atom, which may influence its pharmacokinetics.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone may confer unique reactivity and biological properties compared to its analogs. Bromine can participate in halogen bonding, which may enhance interactions with biological targets.
Properties
Molecular Formula |
C16H20BrN3O2 |
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Molecular Weight |
366.25 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20BrN3O2/c17-14-2-1-13-3-4-20(15(13)11-14)12-16(22)19-7-5-18(6-8-19)9-10-21/h1-4,11,21H,5-10,12H2 |
InChI Key |
FROSSWSFRTWRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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